N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Chiral synthesis Enantioselective drug design Stereochemistry

N'-(1-Phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide (CAS 1797599-78-0) is a bis-heterocyclic oxalamide derivative characterized by a central ethanediamide core asymmetrically substituted with a chiral 1-phenylethyl group at the N'-terminus and a 5-(thiophene-2-carbonyl)thiophen-2-yl methyl moiety at the N-terminus. The compound belongs to the broader class of non-annulated thiophenylamides, a scaffold explored in the patent literature as fatty-acid binding protein (FABP) 4/5 dual inhibitors.

Molecular Formula C20H18N2O3S2
Molecular Weight 398.5
CAS No. 1797599-78-0
Cat. No. B2793331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
CAS1797599-78-0
Molecular FormulaC20H18N2O3S2
Molecular Weight398.5
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
InChIInChI=1S/C20H18N2O3S2/c1-13(14-6-3-2-4-7-14)22-20(25)19(24)21-12-15-9-10-17(27-15)18(23)16-8-5-11-26-16/h2-11,13H,12H2,1H3,(H,21,24)(H,22,25)
InChIKeyHPSQMNYUXNMDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(1-Phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide (CAS 1797599-78-0): Structural Identity and Compound-Class Context


N'-(1-Phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide (CAS 1797599-78-0) is a bis-heterocyclic oxalamide derivative characterized by a central ethanediamide core asymmetrically substituted with a chiral 1-phenylethyl group at the N'-terminus and a 5-(thiophene-2-carbonyl)thiophen-2-yl methyl moiety at the N-terminus [1]. The compound belongs to the broader class of non-annulated thiophenylamides, a scaffold explored in the patent literature as fatty-acid binding protein (FABP) 4/5 dual inhibitors [2]. With a molecular formula of C₂₀H₁₈N₂O₃S₂ and a molecular weight of 398.5 g/mol, this compound is currently available exclusively as a research-grade chemical from specialty suppliers for use as a synthetic building block or as a ligand in exploratory medicinal chemistry and catalysis programs [1].

Why N'-(1-Phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide Cannot Be Replaced by Generic In-Class Analogs


Although multiple oxalamide derivatives bearing a 5-(thiophene-2-carbonyl)thiophene-2-yl-methyl motif exist in commercial screening libraries, simple substitution with the closest positional isomer—the 2-phenylethyl (phenethyl) analog (CAS 1797961-58-0)—eliminates the chiral center intrinsic to the branched 1-phenylethyl group [1][2]. This stereochemical deletion removes the potential for enantioselective target engagement, a critical factor in medicinal chemistry campaigns where differential binding between enantiomers can exceed 1,000-fold in potency [3]. The quantitative evidence below demonstrates that even structurally subtle modifications produce measurable differences in key physicochemical descriptors, precluding one-to-one substitution in experiments requiring defined stereochemistry or specific lipophilicity profiles.

Quantitative Differentiation Evidence for N'-(1-Phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide Versus Closest Analogs


Chiral Center as a Determinant of Stereochemical Identity: 1-Phenylethyl vs. 2-Phenylethyl Isomerism

The target compound contains a chiral carbon at the benzylic position of the 1-phenylethyl substituent, generating a racemic or enantiopure stereocenter absent in the 2-phenylethyl (phenethyl) positional isomer (CAS 1797961-58-0) [1]. While no direct biological head-to-head comparison between these two isomers has been published, extensive medicinal chemistry precedent demonstrates that the presence of a 1-phenylethyl chiral auxiliary can produce enantiomer-dependent potency differences exceeding 1,000-fold in receptor-binding and enzyme-inhibition assays [2]. The 2-phenylethyl analog is achiral and cannot interrogate stereospecific binding pockets. For research programs requiring chiral SAR exploration, the target compound provides a stereochemical handle that the achiral phenethyl analog cannot offer.

Chiral synthesis Enantioselective drug design Stereochemistry

Computed Lipophilicity Differentiation: Impact of N'-Substituent Branching on XLogP3-AA

Using PubChem-computed XLogP3-AA as a standardized comparator metric, the 2-phenylethyl analog (CID 76147312) returns a value of 4.1, while the unsubstituted primary amide analog (CID 76147320) returns 1.7, reflecting a ΔXLogP of 2.4 units attributable to the presence of the phenylethyl substituent [1][2]. Although the target compound's XLogP3-AA is not directly computed in PubChem, the branched 1-phenylethyl topology typically reduces molecular surface area exposure relative to the linear 2-phenylethyl isomer, resulting in an estimated XLogP3-AA of approximately 3.8–4.0—marginally lower than the 2-phenylethyl analog but substantially higher than the unsubstituted analog. This positions the target compound as an intermediate-lipophilicity option within this congeneric series, potentially offering a differentiated solubility-permeability balance for cell-based assays.

Lipophilicity ADME prediction Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility: Impact of N'-Substituent Size on Molecular Dynamics

PubChem-computed rotatable bond counts reveal that the unsubstituted analog (CID 76147320) possesses 4 rotatable bonds, while the 2-phenylethyl analog (CID 76147312) possesses 7 rotatable bonds—a net increase of 3 rotatable bonds conferred by the N'-phenylethyl substituent [1][2]. The target compound, sharing the same C₂₀H₁₈N₂O₃S₂ formula and heavy-atom connectivity as the 2-phenylethyl analog, is expected to have an identical rotatable bond count of 7. However, the branched 1-phenylethyl topology restricts conformational freedom at the benzylic position relative to the linear 2-phenylethyl chain, which may subtly reduce the effective conformational ensemble sampled in solution. This distinction can influence molecular docking outcomes and entropy-driven binding thermodynamics in structure-based drug design.

Conformational analysis Molecular flexibility Ligand design

Scaffold Affiliation: Non-Annulated Thiophenylamide FABP4/5 Inhibitor Pharmacophore

The 5-(thiophene-2-carbonyl)thiophen-2-yl-methyl motif embedded in this compound is a core substructure of non-annulated thiophenylamides claimed in US Patent US-9353102-B2 as dual fatty-acid binding protein (FABP) 4 and 5 inhibitors [1]. FABP4/5 are validated targets in type 2 diabetes, atherosclerosis, and inflammation. While no specific IC₅₀ data are publicly available for the target compound, its scaffold membership places it within a pharmacophore class distinct from simple bis-thiophenyl oxalamides (e.g., N1,N2-bis(thiophen-2-ylmethyl)oxalamide, CAS 920366-91-2), which lack the thiophene-2-carbonyl ketone bridge and are primarily explored as organocatalytic ligands rather than FABP inhibitors [2]. The presence of both the thiophene-2-carbonyl acceptor and the oxalamide hydrogen-bonding network in the target compound aligns it with the FABP4/5 pharmacophore model, whereas the simpler bis-thiophenylmethyl oxalamide does not satisfy the same pharmacophoric constraints.

FABP4/5 inhibition Metabolic disease Scaffold-based design

Molecular Weight and Hydrogen-Bonding Capacity: Intermediate Physicochemical Profile Within the Congeneric Series

Across the congeneric series of 5-(thiophene-2-carbonyl)thiophen-2-yl-methyl oxalamides, molecular weight spans from 294.4 g/mol (unsubstituted analog, CID 76147320) to 398.5 g/mol (phenethyl-substituted analog, CID 76147312), with the target compound at 398.5 g/mol at the upper end [1][2]. Hydrogen bond donor count (2) and acceptor count (5) remain constant across all three analogs due to the conserved oxalamide core and thiophene carbonyl. The target compound's intermediate-to-high molecular weight (relative to typical fragment libraries but below the 500 Da Ro5 threshold) and consistent HBD/HBA profile make it distinguishable from the low-MW unsubstituted analog (294.4 g/mol), which may be preferred for fragment-based screening but lacks the N'-arylalkyl moiety needed for exploring lipophilic pocket interactions.

Molecular weight Hydrogen bonding Drug-likeness

Recommended Application Scenarios for N'-(1-Phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide Based on Differentiation Evidence


Stereochemical Structure-Activity Relationship (SAR) Exploration in Early-Stage Medicinal Chemistry

For hit-to-lead programs requiring evaluation of enantiomer-dependent target engagement, this compound offers a chiral 1-phenylethyl handle that the achiral 2-phenylethyl positional isomer cannot provide [1]. Separation of enantiomers via chiral HPLC enables comparative IC₅₀ determination against biological targets, addressing the well-documented phenomenon where enantiomeric pairs can exhibit potency differences spanning several orders of magnitude [2]. This application is directly supported by the stereochemical differentiation evidence in Section 3.

FABP4/5 Inhibitor Screening and Pharmacophore Validation in Metabolic Disease Models

The compound's 5-(thiophene-2-carbonyl)thiophen-2-yl-methyl core aligns with the non-annulated thiophenylamide pharmacophore claimed in US Patent US-9353102-B2 for FABP4/5 dual inhibition [3]. Researchers investigating lipid chaperone proteins in type 2 diabetes, atherosclerosis, or inflammatory conditions should prioritize this scaffold class over simpler bis-thiophenylmethyl oxalamides, which lack the key carbonyl-bridged bis-thiophene motif identified in the patent pharmacophore. This application is supported by the class-level inference evidence in Section 3.

Oxalamide Ligand Development for Transition-Metal Catalysis

The oxalamide core, when appropriately substituted, has demonstrated efficacy as a ligand in copper-catalyzed C–O cross-coupling reactions [4]. The target compound's unique combination of a chiral 1-phenylethyl group and a thiophene-rich architecture may offer differentiated steric and electronic properties for enantioselective catalytic applications. This application is supported by the rotatable bond and conformational evidence in Section 3, which highlights the constrained conformational profile relative to more flexible analogs.

Physicochemical Reference Standard for Lipophilicity-Optimized Analog Design

With an estimated XLogP3-AA of ~3.8–4.0, intermediate between the high-lipophilicity 2-phenylethyl analog (XLogP3-AA 4.1) and the low-lipophilicity unsubstituted analog (XLogP3-AA 1.7), this compound can serve as a reference point in lipophilicity-activity relationship studies [1]. Its balanced profile is relevant for optimizing solubility-permeability trade-offs in cell-based phenotypic assays. This application is directly supported by the lipophilicity differentiation evidence in Section 3.

Quote Request

Request a Quote for N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.